5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Beschreibung
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-29-2) is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₉H₉BrN₂, with a bromine atom at the 5-position and an ethyl group at the 2-position (Figure 1). The bromine enhances electrophilic substitution reactivity, while the ethyl group improves solubility in organic solvents like THF and dichloromethane . This compound is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting fibroblast growth factor receptors (FGFRs), where the ethyl group may optimize hydrophobic interactions in binding pockets .
Eigenschaften
IUPAC Name |
5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUTEDILHIQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678418 | |
| Record name | 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-29-2 | |
| Record name | 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 250.13 g/mol. The compound features a complex structure consisting of fused pyrrole and pyridine rings, contributing to its unique reactivity and biological interactions. The presence of bromine enhances its electrophilic character, making it suitable for various biological applications .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Cyclization Reactions : Utilizing precursors such as 2-ethylpyridine and bromoacetic acid under specific conditions to facilitate ring formation.
- Bromination : Employing brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyrrole ring.
These methods enable the efficient production of the compound for further biological evaluation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various protein kinases involved in cancer progression.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Effect |
|---|---|---|---|---|
| 4h | FGFR1 | 7 | 4T1 | Inhibits proliferation and induces apoptosis |
| 4h | FGFR2 | 9 | MCF7 | Reduces migration and invasion |
| 4h | FGFR3 | 25 | LNCaP | Cytotoxic effects observed |
These findings suggest that derivatives of this compound could serve as promising candidates for targeted cancer therapies focused on fibroblast growth factor receptors (FGFRs) .
Anti-inflammatory Effects
In addition to anticancer activity, certain derivatives of this compound exhibit notable anti-inflammatory properties. In vitro assays have demonstrated the ability of these compounds to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.
| Compound | COX Inhibition IC50 (μM) | Standard Drug IC50 (μM) |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib: 0.04 ± 0.01 |
| Compound B | 0.04 ± 0.02 | Celecoxib: 0.04 ± 0.01 |
These results indicate that certain derivatives may provide effective therapeutic options for managing inflammatory diseases .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, researchers evaluated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives against human cancer cell lines including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). The study found that:
- Cis-[PtCl₂(5BrHaza)₂] , derived from this compound, exhibited higher cytotoxicity than cisplatin.
This suggests that modifications to the pyrrolo[2,3-b]pyridine scaffold can lead to enhanced anticancer activity compared to existing treatments .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Medicinal Chemistry
- Kinase Inhibitors : This compound serves as a synthetic intermediate in the development of kinase inhibitors, which are crucial in cancer therapy. Research indicates that it selectively interacts with specific kinase domains, potentially leading to reduced side effects compared to broader-spectrum inhibitors.
- Platinum Complexes : It has been used to synthesize platinum(II) complexes that exhibit cytotoxicity against various cancer cell lines such as osteosarcoma (HOS) and breast carcinoma (MCF7). For instance, the complex cis-[PtCl₂(5BrHaza)₂] demonstrated superior efficacy compared to cisplatin .
-
Biological Studies
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine has shown significant activity against breast cancer cells in vitro .
- Enzyme Inhibition : The compound acts as an inhibitor for various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), indicating its relevance in pharmacokinetics and drug metabolism.
-
Chemical Biology
- Protein-Ligand Interactions : It is utilized as a probe to study interactions between proteins and ligands, contributing to the understanding of enzyme mechanisms and signaling pathways .
- Signal Transduction Pathways : The compound is involved in the FGF–FGFR axis, which regulates critical cellular processes such as proliferation and migration.
- Material Science
Table 1: Comparison of Cytotoxicity
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cisplatin | HOS | 5.0 | |
| cis-[PtCl₂(5BrHaza)₂] | HOS | 3.0 | |
| This compound | 4T1 (breast) | 4.5 |
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| CYP1A2 | Competitive | 10 | |
| CYP2C19 | Non-competitive | 15 | |
| CYP2D6 | Mixed | 12 |
Case Studies
-
Platinum Complexes Development :
A study by Štarha et al. demonstrated the synthesis of platinum complexes using this compound as a ligand. The resulting complexes exhibited high cytotoxicity against human cancer cell lines, outperforming traditional chemotherapeutics like cisplatin . -
Kinase Inhibition Research :
Research focused on the binding affinity of this compound to various protein kinases revealed its potential as a selective inhibitor with reduced off-target effects. This selectivity could lead to more effective cancer treatments with fewer side effects compared to existing therapies .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity and Bioactivity
Bromine vs. Other Halogens
- 5-Chloro derivatives (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate): Chlorine’s lower electronegativity reduces reactivity in cross-coupling reactions compared to bromine. This impacts Suzuki-Miyaura coupling yields .
- 5-Iodo derivatives (e.g., 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine): Iodine’s larger atomic radius enhances oxidative addition in palladium-catalyzed reactions but increases synthetic costs .
Ethyl Group vs. Smaller Alkyl Substituents
- The ethyl group at C2 increases hydrophobicity, improving membrane permeability in drug candidates. For example, in FGFR inhibitors, this group occupies hydrophobic pockets more effectively than methyl .
- Methyl-substituted analogs (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) exhibit faster metabolic clearance due to reduced steric hindrance, as shown in pharmacokinetic studies .
Heterocyclic Core Modifications
- Thieno[2,3-b]pyridines: Replacing the pyrrole ring with thiophene (e.g., thieno[2,3-b]pyridine derivatives) reduces aqueous solubility but enhances π-π interactions in receptor binding. Solubility challenges limit their in vivo efficacy without formulation aids like cyclodextrins .
- Thiazolo[3,2-a]pyridines: Nitrogen-sulfur heterocycles exhibit distinct electronic profiles, favoring interactions with adenosine receptors over kinase targets .
Structure-Activity Relationship (SAR) Insights
- Position 5 Modifications: Bromine at C5 is critical for halogen bonding in FGFR1 inhibitors. Replacement with trifluoromethyl (CF₃) or nitro (NO₂) groups alters binding affinity by disrupting hydrogen bonds with Gly485 .
- Position 2 Substitutions : Ethyl groups optimize hydrophobic interactions in kinase pockets, while bulkier groups (e.g., phenyl) induce steric clashes, reducing potency .
- Position 3 Functionalization : Electrophilic groups (e.g., aldehydes in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) enable further derivatization via Grignard or nucleophilic additions, expanding medicinal chemistry applications .
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves:
- Construction of the pyrrolo[2,3-b]pyridine core.
- Introduction of the bromo substituent at the 5-position.
- Incorporation of the ethyl group at the 2-position.
These steps are often achieved through sequential halogenation, Suzuki coupling, and cyclization reactions under controlled conditions.
Bromination and Halogenation Procedures
Bromination at the 5-position is a key step and is commonly performed using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform, dichloromethane, or tetrahydrofuran (THF). The reaction is typically conducted at low temperatures (0 °C to room temperature) for durations ranging from 10 minutes to several hours to ensure selective bromination without overreaction.
Example: Bromination of azaindole derivatives with bromine in chloroform at 0 °C to room temperature for 10–60 minutes yields the 5-bromo intermediate efficiently.
NBS with a base such as triethylamine in dichloromethane or THF at room temperature for 1–16 hours is also reported for selective bromination.
Introduction of the Ethyl Group
The ethyl substituent at the 2-position can be introduced via alkylation or by using ethyl-substituted pyridine derivatives as starting materials, followed by ring closure to form the pyrrolo[2,3-b]pyridine skeleton.
- Chlorination of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine with N-chlorosuccinimide (NCS) is a typical step to obtain 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine, highlighting the stepwise functionalization.
Suzuki Coupling for Functionalization
Suzuki coupling reactions are extensively used to functionalize the 5-bromo position with various aryl or heteroaryl groups. This palladium-catalyzed cross-coupling employs boronic acids or boronate esters under mild conditions.
Reaction conditions typically involve [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, potassium carbonate as the base, in a dioxane/water mixture heated to 80 °C or reflux for 1–16 hours.
This method allows for the introduction of diverse substituents, enabling further derivatization of the pyrrolo[2,3-b]pyridine core.
Oxidation and Reduction Steps
In some synthetic routes, oxidation of intermediate alcohols or reduction of nitro groups is employed to achieve desired substitution patterns on the pyrrolo[2,3-b]pyridine nucleus.
Representative Preparation Procedure (From Patent and Literature Data)
Detailed Reaction Conditions and Notes
Bromination : The use of NBS is preferred for milder conditions and better selectivity. Temperature control is critical to avoid polybromination.
Suzuki Coupling : The choice of catalyst and solvent system (e.g., Pd(dppf)Cl2 in dioxane/water) affects the reaction efficiency. An inert atmosphere (N2) is maintained to prevent catalyst deactivation.
Tosylation : Protecting groups like tosyl chloride are introduced to protect the pyrrole nitrogen during multi-step synthesis, facilitating selective functionalization.
Purification : Organic layers are typically dried over sodium sulfate, filtered, and concentrated. Ion exchange resins (e.g., DOWEX) may be used to purify the product further.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Notes | Yield/Purity |
|---|---|---|---|---|
| Bromination | Br2 or NBS, CHCl3/DCM | 0 °C to RT, 10 min–1 h | Selective 5-bromo substitution | High, >90% |
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, phenylboronic acid | 80 °C, 1–16 h, dioxane/water | Introduces aryl groups | High, >85% |
| Alkylation/Chlorination | NCS, 5-bromo-3-ethylpyrrolo[2,3-b]pyridine | RT, several hours | Introduces 2-chloro substituent | Moderate, ~54% |
| Tosylation | Tosyl chloride, NaOH or LDA | 0 °C to RT, 1–12 h | Protects pyrrole N | High, facilitates further steps |
Research Findings and Applications
The synthetic routes allow for versatile modifications of the pyrrolo[2,3-b]pyridine core, enabling the design of kinase inhibitors and other biologically active molecules.
High yields and purities are achievable with careful control of reaction parameters, making these methods suitable for scale-up and industrial applications.
The combination of halogenation and Suzuki coupling provides a powerful toolkit for the synthesis of diverse derivatives for medicinal chemistry research.
Q & A
Q. Key Optimization Parameters :
- Reaction temperature (e.g., 0°C to room temperature for alkylation to avoid side reactions) .
- Purification via silica gel chromatography with solvents like heptane/ethyl acetate (8:2) to isolate the target compound .
Basic: How is the structural identity of this compound confirmed?
Answer:
Structural characterization relies on:
- NMR Spectroscopy :
- H NMR : Peaks for aromatic protons (δ 8.3–8.4 ppm for pyridine ring), NH protons (δ ~12.4 ppm, broad), and ethyl group (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH) .
- C NMR : Signals for quaternary carbons (e.g., C-Br at ~115 ppm) and ethyl carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 239.0) confirm molecular weight .
- HPLC : Purity assessment (>95%) using reverse-phase columns .
Advanced: How can reaction conditions be optimized to improve yields of 5-Bromo-2-ethyl derivatives?
Answer:
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in bromination, while THF is ideal for alkylation due to its inertness .
- Catalyst Screening : Pd(PPh) in Suzuki couplings improves regioselectivity and reduces byproducts .
- Temperature Control : Gradual warming from 0°C to room temperature minimizes decomposition during alkylation .
- Workup Protocols : Sequential extraction (e.g., ethyl acetate/water) and drying (MgSO) improve recovery rates .
Q. Example Data :
| Step | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Bromination | 75 | 98 | NBS, DMF, 0°C→rt | |
| Ethyl Alkylation | 65 | 97 | NaH, EtI, THF, 0°C→rt |
Advanced: What structure-activity relationships (SAR) govern kinase inhibition by 5-Bromo-2-ethyl-pyrrolo[2,3-b]pyridines?
Answer:
Key SAR insights include:
- Bromine at C5 : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., FGFR1, IC = 0.8 nM) .
- Ethyl at C2 : Increases metabolic stability compared to bulkier substituents (t > 6 h in hepatic microsomes) .
- Nitrogen Positioning : The pyrrolo[2,3-b]pyridine scaffold mimics adenine in ATP, enabling competitive inhibition .
Q. Comparative Activity :
| Substituent | Target Kinase | IC (nM) | Reference |
|---|---|---|---|
| 5-Bromo, 2-Ethyl | FGFR1 | 0.8 | |
| 5-Chloro, 2-Methyl | FGFR1 | 12.5 | |
| Unsubstituted Core | FGFR1 | >1000 |
Advanced: How should researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC) .
- Substituent Effects : Minor structural changes (e.g., bromo vs. nitro groups) drastically alter target selectivity .
Q. Resolution Strategies :
Dose-Response Curves : Generate full curves (e.g., 10–10 M) to confirm potency thresholds .
Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for target engagement .
Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC = −log(IC)) to normalize variability .
Advanced: What analytical methods are critical for assessing purity and stability of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
